![molecular formula C16H19N3O4S B5870781 4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
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Overview
Description
4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine include increased levels of acetylcholine in the brain, which can lead to improved cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine in lab experiments is its ability to inhibit the activity of certain enzymes. This inhibition can be useful in the development of new drugs and therapies for various diseases. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine. One area of research is the development of new drugs and therapies based on the inhibition of certain enzymes. Another area of research is the study of the compound's anti-inflammatory and antioxidant effects, which can be useful in the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Synthesis Methods
The synthesis of 4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine involves the reaction of 4-morpholinobutanal with 4-methoxybenzyl isothiocyanate, followed by the addition of 5-amino-1,3,4-oxadiazole-2-thiol and acetic anhydride. The resulting compound is then purified using column chromatography.
Scientific Research Applications
The compound 4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of biochemistry, where this compound has been shown to inhibit the activity of certain enzymes. This inhibition can be useful in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-13-4-2-12(3-5-13)10-14-17-18-16(23-14)24-11-15(20)19-6-8-22-9-7-19/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGHNJFIPFYLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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